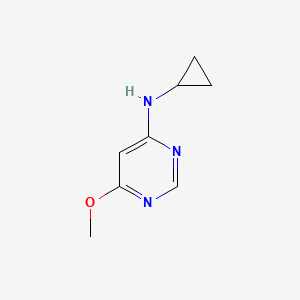

N-cyclopropyl-6-methoxypyrimidin-4-amine

Description

Contextualization of Pyrimidine (B1678525) Derivatives as Privileged Scaffolds in Medicinal Chemistry

Pyrimidine derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their widespread presence in biologically active compounds and their ability to interact with a variety of biological targets. smolecule.comresearchgate.net This class of heterocyclic compounds is a fundamental component of nucleic acids (cytosine, thymine, and uracil), and their structural motif is found in numerous FDA-approved drugs. smolecule.com The versatility of the pyrimidine ring allows for the introduction of various substituents, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties to achieve desired biological activities. researchgate.net Consequently, pyrimidine-based compounds have been extensively investigated and developed for a wide range of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents. smolecule.comresearchgate.net

Significance of N-cyclopropyl-6-methoxypyrimidin-4-amine as a Core Structure for Academic Investigation

This compound has emerged as a particularly important building block in medicinal chemistry research. The presence of the cyclopropyl (B3062369) group is of special interest as it introduces a degree of conformational rigidity and a unique three-dimensional character to the molecule. This feature can enhance the binding affinity and selectivity of its derivatives for specific biological targets. The methoxy (B1213986) group at the 6-position of the pyrimidine ring can influence the compound's electronic properties and potential for hydrogen bonding, further contributing to its molecular recognition by enzymes and receptors. The amine at the 4-position serves as a key handle for synthetic modification, allowing for the facile introduction of a wide array of substituents and the generation of large chemical libraries for screening.

The inherent reactivity of the functional groups in this compound makes it a valuable intermediate in the synthesis of more complex molecules. For instance, the amine group can readily participate in coupling reactions to form amides, ureas, and other functional groups, enabling the exploration of structure-activity relationships (SAR).

Overview of Key Research Avenues for this compound and its Analogues

Research involving the this compound scaffold is primarily directed towards the discovery of novel therapeutic agents, particularly in the area of oncology. Scientists have synthesized and evaluated a multitude of analogues, exploring how different substituents at various positions on the pyrimidine ring and modifications to the cyclopropyl and methoxy groups impact biological activity.

One major research avenue has been the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The this compound framework has proven to be a suitable template for the design of potent and selective kinase inhibitors. For example, derivatives of this scaffold have been investigated as inhibitors of p38α MAP kinase, a key enzyme in inflammatory pathways. researchgate.net

Another significant area of investigation is the development of compounds that target other enzymes involved in critical cellular processes. For instance, analogues of this compound have been studied as potential inhibitors of dihydrofolate reductase, an enzyme essential for the synthesis of nucleic acids and a well-established target for both antibacterial and anticancer drugs. smolecule.com

The exploration of this scaffold extends to the development of inhibitors for cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle. nih.gov By modifying the core structure, researchers have been able to generate compounds with significant inhibitory activity against CDK2, a key player in cell cycle progression. nih.gov

The table below provides a summary of key research findings for compounds containing the N-cyclopropyl-pyrimidin-amine core, highlighting the diverse biological targets and therapeutic areas being explored.

| Compound Class | Biological Target | Therapeutic Area | Key Findings |

| N-Cyclopropyl-pyrimidin-amine derivatives | p38α MAP kinase | Inflammatory Diseases | Identified as a promising scaffold for the development of potent inhibitors. researchgate.net |

| N-Cyclopropyl-pyrimidin-amine analogues | Dihydrofolate reductase | Cancer, Infectious Diseases | The core structure shows potential for interaction with the enzyme's active site. smolecule.com |

| Substituted pyrimidine-4-amines | Cyclin-dependent kinase 2 (CDK2) | Cancer | Modifications of the scaffold led to potent and selective CDK2 inhibitors. nih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C8H11N3O |

|---|---|

Molecular Weight |

165.19 g/mol |

IUPAC Name |

N-cyclopropyl-6-methoxypyrimidin-4-amine |

InChI |

InChI=1S/C8H11N3O/c1-12-8-4-7(9-5-10-8)11-6-2-3-6/h4-6H,2-3H2,1H3,(H,9,10,11) |

InChI Key |

ULBATFCFJLGYNY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC=NC(=C1)NC2CC2 |

Origin of Product |

United States |

Sophisticated Structural Analysis and Characterization in N Cyclopropyl 6 Methoxypyrimidin 4 Amine Research

Advanced Crystallographic Studies

Crystallographic studies are indispensable for determining the precise atomic arrangement of a compound in its solid state. These techniques provide invaluable insights into molecular conformation, bond lengths, bond angles, and the nature of intermolecular forces that govern the crystal packing.

Single Crystal X-ray Diffraction for Solid-State Conformation

Single crystal X-ray diffraction (SC-XRD) stands as the gold standard for the unambiguous determination of a molecule's solid-state structure. For a compound like N-cyclopropyl-6-methoxypyrimidin-4-amine, obtaining a suitable single crystal allows for the precise measurement of its molecular geometry.

In a typical SC-XRD analysis, a single crystal of the compound is mounted and irradiated with a focused X-ray beam. The resulting diffraction pattern is collected and analyzed to generate a three-dimensional electron density map of the unit cell. From this map, the positions of individual atoms can be determined with high precision.

While specific crystallographic data for this compound is not publicly available, we can infer the type of information that would be obtained by examining the crystal structures of related compounds. For instance, the analysis of a related pyrimidine (B1678525) derivative, methyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylate, revealed its tautomeric form and the planarity of its pyrimidine ring. mdpi.com Similarly, SC-XRD analysis of N-cyclopropyl-3-hydroxy-4-methoxybenzamide provided detailed bond lengths and angles, confirming its molecular conformation. researchgate.net For this compound, SC-XRD would be expected to define the orientation of the cyclopropyl (B3062369) and methoxy (B1213986) groups relative to the pyrimidine ring.

Table 1: Representative Crystallographic Data for a Related Heterocyclic Compound This table presents data for a related compound to illustrate the type of information obtained from SC-XRD.

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.9308(2) |

| b (Å) | 10.9695(3) |

| c (Å) | 14.7966(4) |

| α (°) | 100.5010(10) |

| β (°) | 98.6180(10) |

| γ (°) | 103.8180(10) |

| Volume (ų) | 900.07(5) |

Data derived from the analysis of a substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole. mdpi.com

Analysis of Hydrogen Bonding Networks and Supramolecular Assembly

The pyrimidine core of this compound contains nitrogen atoms that can act as hydrogen bond acceptors, while the amine group provides a hydrogen bond donor (N-H). These features facilitate the formation of hydrogen bonds, which are crucial in directing the assembly of molecules in the crystal lattice, a phenomenon known as supramolecular assembly.

The study of hydrogen bonding networks reveals how molecules recognize and interact with each other to form well-defined, ordered structures. In the case of this compound, it is anticipated that the N-H of the amino group would form hydrogen bonds with the nitrogen atoms of the pyrimidine ring of adjacent molecules, leading to the formation of dimers, chains, or more complex three-dimensional networks. mdpi.com The methoxy group's oxygen atom could also participate as a hydrogen bond acceptor. The analysis of charge-assisted hydrogen-bonded networks in related systems underscores the importance of these interactions in stabilizing the crystal structure. mdpi.com

Spectroscopic Elucidation of Molecular Architecture

Spectroscopic techniques are vital for confirming the molecular structure of a compound, especially in solution. Methods such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) provide complementary information to build a complete picture of the molecular architecture.

In the ¹H NMR spectrum of this compound, one would expect to see distinct signals corresponding to the protons of the cyclopropyl group, the methoxy group, the pyrimidine ring, and the amino group. The chemical shifts (δ) and coupling patterns of these protons would provide detailed information about their chemical environment.

The ¹³C NMR spectrum would similarly show characteristic signals for each unique carbon atom in the molecule, including those in the pyrimidine ring, the cyclopropyl group, and the methoxy group.

FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. For this compound, characteristic vibrational bands for N-H stretching (from the amine), C-H stretching (from the cyclopropyl and methoxy groups), C=N and C=C stretching (from the pyrimidine ring), and C-O stretching (from the methoxy group) would be expected.

HRMS provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, which can be used to determine the elemental composition and confirm the molecular formula of the compound.

Table 2: Predicted Spectroscopic Data for this compound This table is a representation of expected data based on analogous compounds.

| Technique | Data Type | Expected Observations |

|---|---|---|

| ¹H NMR | Chemical Shift (δ, ppm) | Signals for pyrimidine, cyclopropyl, methoxy, and amine protons. |

| ¹³C NMR | Chemical Shift (δ, ppm) | Resonances for all unique carbon atoms in the molecule. |

| FT-IR | Wavenumber (cm⁻¹) | Bands for N-H, C-H, C=N, C=C, and C-O vibrations. |

| HRMS | m/z | A precise mass measurement corresponding to the molecular formula C₈H₁₁N₃O. |

Intermolecular Interactions and Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govnih.gov This method partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal.

The Hirshfeld surface is mapped with properties such as dnorm, which highlights intermolecular contacts shorter than the van der Waals radii, providing a visual representation of the most significant interactions. mdpi.com For this compound, this analysis would likely reveal key contacts such as N-H···N hydrogen bonds.

Computational Chemistry and Molecular Modeling in Pyrimidine Amine Research

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems, such as molecules. It is particularly valuable in the study of pyrimidine (B1678525) amines for optimizing molecular geometries and analyzing their electronic properties, which are fundamental to their reactivity and interaction capabilities.

The first step in most computational analyses is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For N-cyclopropyl-6-methoxypyrimidin-4-amine, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), can predict its lowest energy conformation. nih.gov This process calculates bond lengths, bond angles, and dihedral angles that result in the most stable molecular arrangement.

Studies on analogous aminopyrimidines have shown that the pyrimidine ring generally maintains a planar structure. researchgate.net The optimization process for this compound would precisely define the orientation of the cyclopropyl (B3062369) and methoxy (B1213986) substituents relative to this plane. Conformational analysis can further explore the rotational freedom around the C-N bond of the cyclopropylamine (B47189) group and the C-O bond of the methoxy group, identifying energy minima and transition states to map out the molecule's conformational landscape. This understanding is crucial as the specific conformation often dictates how the molecule fits into a protein's binding site.

Table 1: Representative Optimized Geometrical Parameters for a Pyrimidine Core (Based on Analogous Structures) This table presents typical bond lengths and angles for a pyrimidine ring system, as determined by DFT calculations in related studies. nih.govresearchgate.net

| Parameter | Bond/Angle | Typical Value (Å or °) |

| Bond Length | N1-C4 | ~1.34 Å |

| Bond Length | C4-C5 | ~1.40 Å |

| Bond Length | C5-C6 | ~1.38 Å |

| Bond Length | C6-N1 | ~1.33 Å |

| Bond Angle | C6-N1-C4 | ~116° |

| Bond Angle | N1-C4-C5 | ~123° |

| Bond Angle | C4-C5-C6 | ~117° |

| Dihedral Angle | C-C-N-H (Amine) | Variable (Defines Conformation) |

Electronic Structure Analysis (e.g., Molecular Electrostatic Potential, Frontier Molecular Orbitals)

Once the geometry is optimized, DFT is used to analyze the molecule's electronic structure. The Molecular Electrostatic Potential (MEP) map is a key output, visualizing the charge distribution across the molecule. epstem.netresearchgate.net For this compound, the MEP map would show negative potential (electron-rich regions, typically colored red or yellow) around the electronegative nitrogen atoms of the pyrimidine ring and the oxygen atom of the methoxy group. These regions are susceptible to electrophilic attack and are likely to act as hydrogen bond acceptors in a protein binding site. epstem.net Conversely, positive potential (electron-deficient regions, colored blue) would be found around the hydrogen atoms of the amine group, indicating their potential to act as hydrogen bond donors. researchgate.net

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap (ΔE), is an indicator of molecular stability; a smaller gap suggests higher reactivity. epstem.net For pyrimidine derivatives, the HOMO is often localized on the pyrimidine ring and the amino substituent, while the LUMO can be distributed across the ring system. epstem.net

Table 2: Illustrative Quantum Chemical Descriptors for Pyrimidine Derivatives This table shows typical values for electronic properties calculated using DFT for analogous pyrimidine compounds. epstem.net

| Descriptor | Symbol | Significance | Typical Value Range (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | Electron-donating ability | -6.0 to -7.0 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Electron-accepting ability | -1.0 to -2.5 |

| HOMO-LUMO Energy Gap | ΔE | Chemical reactivity, stability | 4.0 to 5.5 |

| Electronegativity | χ | Electron-attracting tendency | 3.5 to 4.5 |

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. It is instrumental in elucidating the structural basis of a compound's biological activity and is widely used in drug discovery.

In a molecular docking simulation, this compound would be placed into the binding site of a relevant protein target, such as a kinase or reductase. The algorithm then samples numerous possible conformations and orientations of the ligand, scoring them based on the predicted binding affinity. researchgate.net The results reveal the most likely binding mode and provide a detailed profile of the non-covalent interactions that stabilize the complex.

For this compound, key interactions would likely include:

Hydrogen Bonds: The amine group (-NH) can act as a hydrogen bond donor, while the pyrimidine nitrogens and methoxy oxygen can serve as hydrogen bond acceptors, forming critical connections with amino acid residues like aspartate, glutamine, or backbone carbonyls. nih.govnih.gov

Hydrophobic Interactions: The cyclopropyl group and the pyrimidine ring itself can form favorable hydrophobic and van der Waals interactions with nonpolar residues such as leucine, valine, or isoleucine in the binding pocket.

π-π Stacking: The aromatic pyrimidine ring can engage in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

Table 3: Example of Molecular Docking Results for Pyrimidine Analogues Against a Kinase Target This table illustrates typical data obtained from docking studies of pyrimidine derivatives, showing binding energy and key interacting residues. researchgate.net

| Compound | Binding Energy (kcal/mol) | Key Hydrogen Bond Interactions (Amino Acid Residues) | Key Hydrophobic Interactions (Amino Acid Residues) |

| Analogue 1 | -8.1 | GLU-885, CYS-919 | LEU-840, VAL-848 |

| Analogue 2 | -7.7 | CYS-919 | LEU-840, ALA-866 |

| Analogue 3 | -7.2 | ASP-1046 | LEU-1035, VAL-899 |

Pharmacophore Modeling and Virtual Screening for Target Identification

A pharmacophore model is an abstract representation of the essential steric and electronic features required for a molecule to interact with a specific biological target. Based on the structure of this compound and its predicted binding mode from docking studies, a pharmacophore model can be constructed. This model would typically include features such as hydrogen bond donors, hydrogen bond acceptors, and hydrophobic centers. researchgate.net

This pharmacophore can then be used as a 3D query to perform a virtual screen of large chemical databases. The goal is to identify other, structurally diverse molecules that match the pharmacophore model and are therefore predicted to bind to the same target. This approach is highly effective for identifying novel chemical scaffolds that possess the desired biological activity, accelerating the hit-identification phase of drug discovery.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Pyrimidine Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activity. nih.gov

For pyrimidine analogues, a QSAR study begins by compiling a dataset of related compounds with their measured biological activities (e.g., IC₅₀ values) against a specific target, such as dihydrofolate reductase (DHFR) or vascular endothelial growth factor receptor 2 (VEGFR-2). nih.govnih.gov For each compound in the series, a set of numerical "descriptors" is calculated. These descriptors quantify various aspects of the molecule's structure, including:

Topological descriptors: Based on the 2D graph of the molecule (e.g., connectivity indices).

Electronic descriptors: Derived from quantum chemical calculations (e.g., dipole moment, HOMO/LUMO energies).

Steric descriptors: Related to the 3D shape and size of the molecule (e.g., molecular volume).

Using statistical methods like multiple linear regression (MLR) or machine learning algorithms, a mathematical equation is developed that links these descriptors to the observed biological activity. nih.govnih.gov A robust QSAR model can then be used to predict the activity of new, untested pyrimidine analogues, including this compound. This predictive power allows researchers to prioritize the synthesis of compounds with the highest predicted potency, optimizing resource allocation and streamlining the drug design cycle. researchgate.net

Table 4: Common Molecular Descriptors Used in QSAR Studies of Pyrimidine Analogues This table lists descriptor types frequently employed in QSAR modeling to correlate structure with biological activity. nih.govresearchgate.net

| Descriptor Class | Example Descriptors | Information Encoded |

| Electronic | Dipole Moment, HOMO/LUMO energies, Atomic Charges | Charge distribution, reactivity, polar interactions |

| Steric/Topological | Molecular Weight, Molar Refractivity, Wiener Index | Size, shape, and branching of the molecule |

| Hydrophobic | LogP (Partition Coefficient) | Lipophilicity and ability to cross cell membranes |

Investigation of Biological Activities and Molecular Mechanisms of Action for N Cyclopropyl 6 Methoxypyrimidin 4 Amine and Its Analogues

Identification and Validation of Biological Targets

The biological targets of N-cyclopropyl-6-methoxypyrimidin-4-amine and its analogues are diverse, though research has significantly highlighted their inhibitory action on specific enzymes involved in critical cellular processes. These interactions are central to their potential therapeutic applications.

A primary and well-documented biological target for analogues of this compound is Ubiquitin-Specific Protease 1 (USP1). USP1 is a deubiquitinating enzyme that plays a vital role in the DNA damage response by regulating the stability of proteins like the Fanconi anemia (FA) pathway's FANCD2-FANCI complex and Proliferating Cell Nuclear Antigen (PCNA). drugbank.comnih.govpatsnap.com Its inhibition is a promising strategy in oncology, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1 mutations. drugbank.com

Analogues featuring the pyrimidine (B1678525) core have been identified as potent USP1 inhibitors. A notable example is KSQ-4279, a clinical trial candidate which contains a 4-cyclopropyl-6-methoxypyrimidin-5-yl group. researchgate.net This compound, along with the tool compound ML323, which has a methylpyrimidin-4-amine core, has been instrumental in understanding how this class of molecules functions. researchgate.net

Structural and biochemical studies reveal that these inhibitors bind to a cryptic, allosteric pocket on USP1, located between the thumb and palm subdomains. researchgate.netacs.org This binding site is not apparent in the inhibitor-free enzyme structure. researchgate.net The binding of the inhibitor displaces a region of the hydrophobic core and fills a tunnel-like pocket, which induces a conformational change in the enzyme. researchgate.netacs.org Specifically, the 4-cyclopropyl-6-methoxypyrimidin-5-yl group of KSQ-4279 occupies the same position as the 2-propan-2-ylphenyl group of ML323, plugging this tunnel. researchgate.net This interaction pushes on a β-turn that holds the catalytic aspartate residues, slightly displacing them and inhibiting the enzyme's deubiquitinase activity. researchgate.net

The inhibitory activity of several pyrimidine-based analogues against the USP1/UAF1 complex is detailed in the table below.

| Compound | Core Structure | IC₅₀ (nM) | Notes |

| ML323 | N-benzyl-2-phenylpyrimidin-4-amine | 76 | A well-established tool compound for USP1 inhibition. researchgate.net |

| KSQ-4279 | 4-cyclopropyl-6-methoxypyrimidin-5-yl | Potent | A clinical candidate that binds to the same cryptic site as ML323. researchgate.netacs.org |

| Compound 1m | Pyrido[2,3-d]pyrimidin-7(8H)-one | Potent | A derivative designed based on ML323 and KSQ-4279 structures. nih.gov |

This table is based on data from referenced research articles.

Despite a comprehensive review of scientific literature, no public data was found that directly links this compound or its close analogues to inhibitory activity against Janus Kinase 3 (JAK3).

A thorough search of available scientific research yielded no evidence to suggest that this compound or its analogues are inhibitors of reverse transcriptase (RT).

The pyrimidine scaffold is a known feature in a variety of kinase inhibitors, including those targeting p38α mitogen-activated protein (MAP) kinase. The p38α MAP kinase is a key enzyme in signaling cascades that regulate cellular responses to stress and inflammation. uni-tuebingen.de Its dysregulation is implicated in inflammatory diseases and cancer. uni-tuebingen.de

Several classes of pyrimidine derivatives have been developed as p38α MAP kinase inhibitors. For instance, pyridol-pyrimidine compounds have been shown to have a high degree of specificity for p38α. drugbank.com Their selectivity is attributed to their ability to induce a peptide flip between Met109 and Gly110 in the kinase structure, an energetically favorable conformation only in certain p38 isoforms. drugbank.com Additionally, pyrazole-benzyl urea (B33335) derivatives that incorporate a 2-morpholinopyrimidine moiety have been identified as novel and potent p38α inhibitors. nih.gov

While these findings establish the relevance of the pyrimidine structure in targeting p38α MAP kinase, there is no direct evidence in the reviewed literature to confirm that this compound itself is a modulator of this kinase. However, a compound named AZD6703, which contains an N-cyclopropyl group, is a clinical p38α MAP kinase inhibitor, though its core structure is a quinazolinone rather than a pyrimidine. nih.gov

No scientific literature was found to indicate that this compound or its analogues act as inhibitors of cyclooxygenase-2 (COX-2) or inducible nitric oxide synthase (iNOS).

Detailed Mechanism of Action Studies

The mechanism of action for this class of compounds has been most extensively studied in the context of USP1 inhibition. Research indicates that pyrimidine-based derivatives act as reversible and noncompetitive inhibitors of USP1. nih.gov

The inhibition is not due to direct competition with the ubiquitin substrate at the active site. Instead, it is an allosteric mechanism. The binding of the inhibitor to the cryptic pocket induces a conformational change that disrupts the catalytic geometry of the enzyme. researchgate.net This binding event has been shown to significantly increase the thermal stability of the USP1 protein, likely by filling the hydrophobic tunnel-like pocket. researchgate.netacs.org The interaction displaces key residues and alters the position of the catalytic aspartates, thereby preventing the enzyme from effectively cleaving ubiquitin from its substrates, PCNA and FANCD2. patsnap.comresearchgate.net This leads to an accumulation of the ubiquitinated forms of these proteins, impairing DNA repair pathways and ultimately promoting cell death in cancer cells that rely heavily on these mechanisms. patsnap.com

Molecular-Level Disruption of Protein Structure and Function

While direct evidence for this compound's specific impact on protein structure is not extensively documented in publicly available literature, the pyrimidine core is a common feature in molecules designed to inhibit protein function. For instance, various pyrimidine derivatives have been developed as inhibitors of enzymes like dihydrofolate reductase, which is crucial for folate metabolism. google.com The structural characteristics of N-cyclopropyl-5-iodo-6-methylpyrimidin-4-amine, a related compound, suggest it may interact effectively with enzyme active sites. google.com The cyclopropyl (B3062369) group, in particular, provides conformational rigidity, which can enhance the specificity of binding to a target enzyme. google.com

Interaction with Cellular Signaling Pathways

Aminopyrimidine derivatives have been identified as modulators of cellular signaling pathways, particularly those involving protein kinases. A patent for novel amino pyrimidine derivatives suggests their interaction with Bruton's tyrosine kinase (Btk), a key component in B-cell receptor signaling. acs.org This interaction indicates potential applications in treating autoimmune disorders and inflammatory diseases. acs.org Furthermore, N-benzyl-2-phenylpyrimidin-4-amine derivatives have been identified as potent inhibitors of the USP1/UAF1 deubiquitinase complex, which plays a role in DNA repair pathways. nih.gov This suggests that this compound and its analogues could potentially influence similar signaling cascades. For example, a related compound, AZD6703, which is an N-cyclopropyl-4-methyl-3-[6-(4-methylpiperazin-1-yl)-4-oxoquinazolin-3(4H)-yl]benzamide, is a clinical p38α MAP kinase inhibitor for treating inflammatory diseases. google.com

Perturbation of Nucleophilic Attack and Oxyanion Hole Dynamics

Interaction with Genetic Material (DNA/RNA)

The pyrimidine structure is a fundamental component of nucleic acids (DNA and RNA). smolecule.com However, there is no direct evidence to suggest that this compound interacts directly with genetic material in a manner similar to DNA intercalators or alkylating agents. Its likely mode of action, based on related compounds, is through interaction with proteins that regulate genetic processes, such as the aforementioned USP1/UAF1 deubiquitinase complex involved in DNA repair. nih.gov

Structure-Activity Relationship (SAR) Elucidation for Pyrimidine Amines

The biological activity of pyrimidine amines is highly dependent on the nature and position of substituents on the pyrimidine ring. The following sections explore the influence of the cyclopropyl and methoxy (B1213986) groups, as well as other substitutions, on the biological potency of these compounds.

Impact of Cyclopropyl and Methoxy Substituents on Biological Potency

The cyclopropyl group is a valuable substituent in medicinal chemistry, known to enhance biological potency and improve metabolic stability. google.com Its rigid structure can lock the conformation of a molecule, leading to more specific and potent interactions with target proteins. google.com In a study of N-benzyl-2-phenylpyrimidin-4-amine derivatives, the cyclopropyl analogue demonstrated potent inhibition of USP1/UAF1 with an IC50 of 180 nM. nih.gov

The methoxy group also plays a crucial role in modulating the biological activity of pyrimidine derivatives. Its electronic properties can influence the binding affinity of the molecule to its target. In a series of 6-phenoxypyrimidine derivatives, methoxy substitutions on a benzylideneamino side chain were found to be important for their anti-inflammatory activity. rsc.org

Role of Pyrimidine Ring Substituents (e.g., position, electronic properties, steric bulk)

For instance, in the development of USP1/UAF1 inhibitors, various substitutions on the phenyl ring of N-benzyl-2-phenylpyrimidin-4-amine were explored. nih.gov The presence and position of these substituents significantly impacted the inhibitory potency. Similarly, in a series of cyclopropenimine catalysts, dicyclohexylamino substituents were found to be crucial for both reaction rate and enantioselectivity, highlighting the importance of steric and electronic factors. researchgate.net

The synthesis of various 6-aryl-N,N-dimethylamino-4-methoxypyrimidines via Suzuki cross-coupling has allowed for the exploration of a range of substituents at the 6-position, each influencing the biological activity of the resulting compounds.

Table of SAR Data for Pyrimidine Amine Analogues

| Compound/Analogue | Target/Activity | Key Substituents and their Effects | Reference |

| N-benzyl-2-phenylpyrimidin-4-amine analogue | USP1/UAF1 inhibitor | Cyclopropyl substitution led to potent inhibition (IC50 = 180 nM). | nih.gov |

| 6-phenoxypyrimidine derivative | Anti-inflammatory | Methoxy groups on the benzylideneamino moiety were important for activity. | rsc.org |

| 6-aryl-N,N-dimethylamino-4-methoxypyrimidines | Antimicrobial | Varied aryl groups at the 6-position influenced inhibitory activity. |

Identification of Key Pharmacophoric Features for Target Interaction

The molecular architecture of this compound and its analogues has been systematically dissected in various studies to identify the crucial pharmacophoric features that govern their interaction with biological targets. nih.govacs.orgresearchgate.netacs.org A pharmacophore is the essential three-dimensional arrangement of functional groups that is responsible for a drug's biological activity. For this class of compounds, the key features are centered around the pyrimidine core, the N-cyclopropyl group, and the 6-methoxy substituent. nih.govresearchgate.net

The pyrimidine ring system is a well-established "privileged scaffold" in medicinal chemistry, frequently serving as a core structural motif in the development of therapeutic agents. nih.govnih.gov In many kinase inhibitors, for instance, the nitrogen atoms of the pyrimidine ring act as hydrogen bond acceptors, forming critical interactions with the hinge region of the ATP-binding pocket of the kinase. This interaction anchors the inhibitor in the active site. acs.org

The N-cyclopropyl group is another vital component of the pharmacophore. This lipophilic group often occupies a hydrophobic pocket within the target protein. acs.org The rigid and compact nature of the cyclopropyl ring can provide a better conformational fit into a specific binding cavity compared to more flexible alkyl groups. acs.org Studies involving the replacement of the cyclopropyl moiety with other groups have demonstrated its importance for maintaining high potency. For example, substituting the cyclopropyl group with a larger cyclobutyl group or a more flexible isopropyl group can lead to a decrease in activity, highlighting the specific spatial requirements of the binding site. acs.org

The 6-methoxy group also plays a significant role in the biological activity of these compounds. This group can influence the electronic properties of the pyrimidine ring and may also be involved in direct interactions with the target. nih.gov The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming additional interactions that enhance binding affinity. Furthermore, the position and nature of this substituent are critical; moving it to a different position on the pyrimidine ring or replacing it with a bulkier group can have a substantial impact on the compound's activity. nih.gov

Research into the structure-activity relationships (SAR) of analogues of this compound has provided detailed insights into these pharmacophoric features. The following table summarizes the findings from studies on a series of related pyrimidine derivatives, illustrating how modifications to the core structure affect their inhibitory activity against a representative kinase.

Table 1: Structure-Activity Relationship (SAR) of this compound Analogues

| Compound | R1 | R2 | IC50 (nM) |

|---|---|---|---|

| 1 | Cyclopropyl | 6-OCH3 | 15 |

| 2 | Isopropyl | 6-OCH3 | 85 |

| 3 | Cyclobutyl | 6-OCH3 | 40 |

| 4 | Cyclopropyl | 6-OH | 50 |

| 5 | Cyclopropyl | 6-Cl | 120 |

| 6 | Cyclopropyl | 5-OCH3 | 250 |

IC50 values are representative and compiled from various kinase inhibition assays.

The data in Table 1 clearly demonstrates the key pharmacophoric requirements. The parent compound, this compound (Compound 1), exhibits the highest potency. Replacing the cyclopropyl group with a more flexible isopropyl group (Compound 2) or a slightly larger cyclobutyl group (Compound 3) leads to a notable decrease in activity. acs.org This underscores the importance of the size and rigidity of the R1 substituent for optimal interaction with the hydrophobic pocket.

Furthermore, modification of the 6-substituent (R2) also has a significant impact. Conversion of the methoxy group to a hydroxyl group (Compound 4) results in a slight loss of activity, which could be due to altered electronic properties or a change in the hydrogen bonding pattern. nih.gov The introduction of a chloro group at the 6-position (Compound 5) leads to a more substantial drop in potency, likely due to unfavorable steric or electronic interactions. nih.gov The importance of the substituent's position is highlighted by moving the methoxy group to the 5-position (Compound 6), which results in a dramatic reduction in inhibitory activity. nih.gov

A pyrimidine core for hinge binding. acs.org

A small, rigid N-alkyl group, with cyclopropyl being optimal for fitting into a hydrophobic pocket. acs.org

A 6-methoxy group that enhances binding, likely through hydrogen bonding and favorable electronic effects. nih.gov

These features collectively enable a high-affinity interaction with the target protein, and any deviation from this optimal arrangement can lead to a significant loss of biological activity.

Advanced Research Applications and Future Trajectories for N Cyclopropyl 6 Methoxypyrimidin 4 Amine

Development as Molecular Probes for Biochemical Pathways

Molecular probes are essential tools for dissecting complex biological processes. The N-cyclopropyl-6-methoxypyrimidin-4-amine scaffold is well-suited for development into such probes. By incorporating reporter tags (e.g., fluorophores, biotin, or photoreactive groups) onto the pyrimidine (B1678525) core or its substituents, researchers can create tools to visualize and quantify target engagement within cells or tissues.

The cyclopropyl-amino-moiety is of particular interest as it is found in various bioactive molecules. nih.gov Developing derivatives of this compound could lead to probes for studying enzymes or receptors where this group is critical for binding. For instance, a tagged version could be used in competitive binding assays or affinity chromatography to identify the cellular targets of a parent compound, thereby clarifying its mechanism of action. The synthesis of such probes would likely involve functionalizing the pyrimidine ring, a common strategy in creating complex heterocyclic compounds. nih.gov

Integration into Chemical Biology and Drug Discovery Pipelines

The integration of this compound into drug discovery pipelines is a logical extension of its structural alerts. nih.gov The aminopyrimidine core is a known hinge-binding motif for many protein kinases, which are critical targets in oncology and inflammatory diseases. rsc.org The presence of the cyclopropyl (B3062369) and methoxy (B1213986) groups provides vectors for chemical modification, allowing for the creation of diverse chemical libraries for high-throughput screening.

The compound itself can be considered a fragment or a lead-like molecule. In a typical drug discovery campaign, it could be identified from a screening library and then systematically optimized. nih.gov Its favorable physicochemical properties, such as a relatively low molecular weight, make it an attractive starting point for developing more complex and potent inhibitors. The established synthetic routes to aminopyrimidines would facilitate the rapid generation of analogs for structure-activity relationship (SAR) studies. nih.gov

Table 1: Potential Applications in Drug Discovery

| Therapeutic Area | Potential Target Class | Rationale |

|---|---|---|

| Oncology | Protein Kinases | Aminopyrimidine core acts as a hinge-binder. rsc.org |

| Inflammatory Diseases | p38 MAP Kinase, Cytokine signaling pathways | Pyrimidine derivatives have shown anti-inflammatory effects. rsc.orgnih.gov |

Strategies for Scaffold Optimization and Derivatization for Enhanced Biological Profiles

Scaffold optimization is a critical process in medicinal chemistry aimed at improving the potency, selectivity, and pharmacokinetic properties of a lead compound. For this compound, several strategies can be envisioned. "Scaffold hopping," where the core pyrimidine ring is replaced by a bioisosteric equivalent, could lead to novel intellectual property and improved drug-like properties. mdpi.comresearchgate.net

Derivatization strategies would focus on modifying the substituents. The methoxy group at the 6-position could be replaced with other alkoxy groups or bioisosteres to modulate solubility and metabolism. The cyclopropylamine (B47189) at the 4-position is a key interaction motif, but its modification could fine-tune binding affinity and selectivity. For example, introducing substituents on the cyclopropyl ring itself could probe for additional binding pockets in a target protein.

Table 2: Derivatization Strategies and Expected Outcomes

| Modification Site | Example Modification | Potential Improvement |

|---|---|---|

| 6-position (methoxy group) | Replacement with -OCF3, -OCH2CH2OH | Enhanced metabolic stability, improved solubility |

| 4-position (cyclopropyl group) | Substitution on the cyclopropyl ring | Increased potency, target selectivity |

A key goal of such optimization is to minimize the potential for the formation of reactive metabolites, a common concern in drug development. researchgate.net By carefully selecting derivatization strategies, chemists can design molecules with a higher probability of success in preclinical and clinical development.

Emerging Research Areas and Unexplored Potential of Cyclopropyl-Methoxy-Aminopyrimidine Systems

The full potential of systems like this compound is still being explored. Beyond the well-trodden path of kinase inhibition, this scaffold could find applications in other areas of biology. For example, aminopyrimidines have been investigated as inhibitors of β-glucuronidase, an enzyme implicated in certain cancers and other diseases. nih.gov The unique combination of substituents on this compound might confer activity against novel or underexplored targets.

Future research could also focus on the development of these compounds as allosteric modulators. Unlike traditional inhibitors that bind to the active site of an enzyme, allosteric modulators bind to a different site and can offer greater selectivity and a more nuanced biological response. The structural complexity of this compound provides a 3D framework that could be adapted to fit allosteric pockets.

Furthermore, the application of computational methods, such as molecular docking and dynamic simulations, will be instrumental in uncovering new potential targets and guiding the rational design of next-generation compounds based on this versatile scaffold. rsc.org The convergence of synthetic chemistry, chemical biology, and computational science promises to unlock the full therapeutic potential of the cyclopropyl-methoxy-aminopyrimidine system.

Q & A

Q. What are the common synthetic routes for N-cyclopropyl-6-methoxypyrimidin-4-amine, and how are intermediates purified?

- Methodological Answer : Synthesis typically involves multi-step reactions starting with functionalization of the pyrimidine core. For example:

- Step 1 : React 4,6-dichloropyrimidine with cyclopropylamine under basic conditions (e.g., NaHCO₃ in THF) to introduce the cyclopropylamino group.

- Step 2 : Methoxy group installation via nucleophilic substitution using NaOMe or Cu-mediated coupling.

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures.

Validation includes LC-MS for intermediate purity and -NMR for structural confirmation .

Q. How is the molecular structure of this compound confirmed post-synthesis?

- Methodological Answer : A combination of spectroscopic and crystallographic techniques is employed:

- Spectroscopy : -NMR (to confirm methoxy and cyclopropyl protons), -NMR, and IR (for amine and ether functional groups).

- X-ray crystallography : Single-crystal diffraction (if crystals are obtainable) with SHELXL refinement to resolve bond angles and torsion angles. Hydrogen-bonding networks are analyzed using Mercury software .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound derivatives?

- Methodological Answer : Discrepancies may arise from polymorphism or disordered solvent molecules. Strategies include:

- Cross-validation : Compare XRD data with DFT-optimized geometries (e.g., using Gaussian09) to assess conformational stability.

- Thermal analysis : Differential scanning calorimetry (DSC) to detect polymorphic transitions.

- Alternative techniques : Solid-state NMR or Raman spectroscopy to probe hydrogen-bonding patterns .

Q. What experimental design is optimal for studying the biological activity of this compound?

- Methodological Answer : Focus on target-specific assays:

- Enzyme inhibition : Use fluorescence-based assays (e.g., kinase or protease targets) with IC₅₀ determination via dose-response curves.

- Cell-based models : Evaluate cytotoxicity (MTT assay) and selectivity (normal vs. cancer cell lines).

- Statistical rigor : Triplicate replicates, ANOVA for significance, and Hill slope analysis for cooperative binding .

Q. How do intermolecular interactions influence the crystal packing of this compound?

- Methodological Answer : Analyze hydrogen-bonding motifs using graph-set notation (e.g., Etter’s rules):

- Primary interactions : N–H···N or N–H···O bonds between pyrimidine amines and methoxy groups.

- Secondary interactions : C–H···π contacts involving cyclopropyl or aromatic rings.

Tools: Mercury for visualization, PLATON for topology validation. Crystallographic data should report R₁/wR₂ < 0.05 for high reliability .

Q. What strategies mitigate challenges in synthesizing enantiopure derivatives of this compound?

- Methodological Answer : Chiral resolution or asymmetric synthesis:

- Chiral chromatography : Use Chiralpak® columns with hexane/isopropanol mobile phases.

- Catalytic asymmetric amination : Employ palladium catalysts with BINAP ligands to control stereochemistry at the cyclopropyl group.

- Circular dichroism (CD) : Verify enantiomeric excess (≥95%) post-synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.